Cas no 1396871-04-7 (5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide)

5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide
- 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
- 5-bromo-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
- VU0647709-1
- AKOS024514154
- F5581-3119
- 1396871-04-7
- N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
-
- Inchi: 1S/C18H12BrF3N4O2S/c19-14-6-5-12(28-14)16(27)26(10-9-25-8-2-7-23-25)17-24-15-11(18(20,21)22)3-1-4-13(15)29-17/h1-8H,9-10H2
- InChI Key: DOMARWMEYSHART-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(N(C2=NC3C(C(F)(F)F)=CC=CC=3S2)CCN2C=CC=N2)=O)O1
Computed Properties
- Exact Mass: 483.98164g/mol
- Monoisotopic Mass: 483.98164g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 92.4Ų
5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5581-3119-2μmol |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-5μmol |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-3mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-1mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-15mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-50mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-40mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-20mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-30mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5581-3119-4mg |
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
1396871-04-7 | 4mg |
$66.0 | 2023-09-09 |
5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide Related Literature
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on 5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide
5-Bromo-N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 1396871-04-7)
The compound 5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)-1,3-benzothiazol-2-yl)furan-2-carboxamide, with CAS number 1396871-04-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a bromine atom, a pyrazole ring, a trifluoromethyl group, and a benzothiazole moiety. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery and advanced materials development.
Recent studies have highlighted the importance of brominated aromatic compounds in medicinal chemistry. The presence of the bromine atom in this compound serves as an electron-withdrawing group, which can enhance the stability of the molecule and influence its electronic properties. This feature is particularly valuable in designing drugs with specific pharmacokinetic profiles. For instance, brominated compounds are often used as intermediates in the synthesis of biologically active molecules due to their ability to modulate receptor interactions.
The pyrazole ring in this compound is another key structural element. Pyrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can significantly impact the solubility and bioavailability of a compound. Recent research has demonstrated that pyrazole-containing molecules exhibit potent anti-inflammatory and anticancer activities. In this compound, the pyrazole group is attached to an ethyl chain, which may enhance its ability to penetrate cellular membranes and interact with target proteins.
The trifluoromethyl group attached to the benzothiazole ring introduces additional electron-withdrawing effects, further stabilizing the molecule and potentially increasing its lipophilicity. This property is advantageous in drug design, as lipophilic compounds often exhibit better membrane permeability. Moreover, trifluoromethyl groups are known to improve metabolic stability by reducing susceptibility to enzymatic degradation.
The benzothiazole moiety is a heterocyclic structure that has been extensively studied for its biological activity. Benzothiazoles are known to exhibit anti-inflammatory, antioxidant, and anticancer properties. In this compound, the benzothiazole ring is substituted with a trifluoromethyl group at the 4-position and a carboxamide group at the 2-position. This substitution pattern may influence the molecule's ability to interact with specific biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. The synthesis typically involves the preparation of intermediate compounds such as 5-bromofuran carboxylic acid and subsequent coupling with pyrazole and benzothiazole derivatives under optimized conditions.
From an applications perspective, this compound has shown promise in various fields. In drug discovery, it has been evaluated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation. Additionally, it has been studied for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.
In materials science, this compound has been explored for its potential use in organic electronics. Its electronic properties make it suitable for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that molecules with similar structures exhibit high charge carrier mobility and stability under ambient conditions.
Furthermore, this compound has been utilized as a building block for constructing more complex molecular architectures. For example, it has been employed in the synthesis of supramolecular assemblies and self-assembled monolayers (SAMs). These assemblies have potential applications in sensors, catalysis, and nanotechnology.
In conclusion, 5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 1396871-04-7) is a multifaceted compound with significant potential across various scientific domains. Its unique structure endows it with desirable chemical and biological properties that make it an attractive candidate for further research and development.
1396871-04-7 (5-bromo-N-2-(1H-pyrazol-1-yl)ethyl-N-4-(trifluoromethyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide) Related Products
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)




